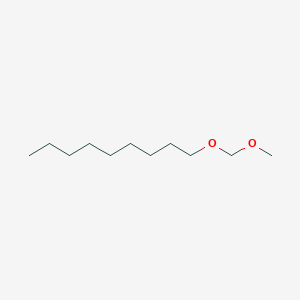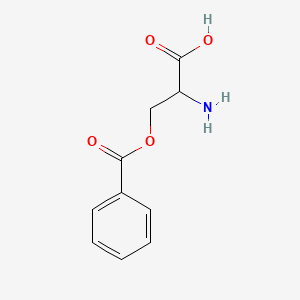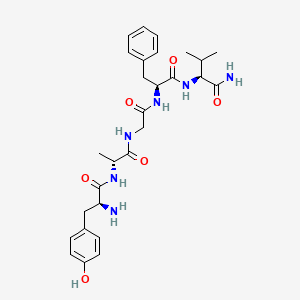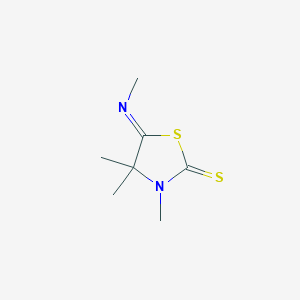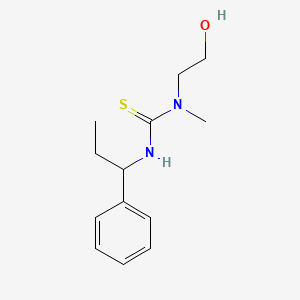![molecular formula C7H8O4 B14433690 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one CAS No. 78472-10-3](/img/no-structure.png)
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-7-oxabicyclo[410]hept-3-en-5-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism by which 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an adhesion promoter by modifying the surface properties of materials, improving the dispersion of nanoparticles . Its unique structure allows it to participate in specific chemical reactions, leading to the formation of stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Isophorone epoxide
- Piperitone oxide
Uniqueness
What sets 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Propriétés
| 78472-10-3 | |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-hydroxy-3-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2-3,6-8H,1H3 |
Clé InChI |
YDDFVLGMVIJMMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C2C(C1=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
